7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid
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Overview
Description
7-Methyl-5-oxa-6-azaspiro[34]oct-6-ene-2-carboxylic acid is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid typically involves the annulation of a cyclopentane ring with a four-membered ring. One common approach utilizes readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents such as toluene and bases like sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar spiro compounds suggests that large-scale production would involve similar annulation strategies with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid stands out due to its specific structural features, such as the presence of a methyl group and the spiro arrangement of its rings. These characteristics may confer unique chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5-2-8(12-9-5)3-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCCQMXXJFHIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2(C1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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